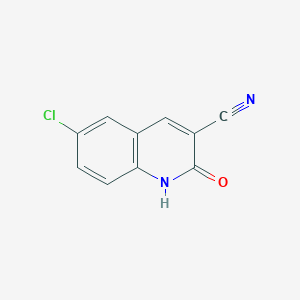

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Description

Chemical Nomenclature and Registry Information

The systematic International Union of Pure and Applied Chemistry name for this compound is 6-chloro-2-oxo-1H-quinoline-3-carbonitrile. The Chemical Abstracts Service registry number assigned to this compound is 94856-52-7, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature includes 6-Chloro-2-oxo-1,2-dihydro-quinoline-3-carbonitrile and 6-chloro-2-oxo-1H-quinoline-3-carbonitrile, reflecting different systematic naming conventions while referring to the same molecular entity.

The compound is cataloged in various chemical databases with specific identifiers including the Molecular Design Limited number MFCD09724154. In the PubChem database, this compound is assigned the unique identifier 20144913, facilitating its identification and retrieval in computational chemistry applications. These standardized identifiers ensure unambiguous communication about the compound across different research platforms and commercial suppliers.

Molecular Formula and Weight

The molecular formula of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is C₁₀H₅ClN₂O, indicating a composition of ten carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This molecular composition results in a calculated molecular weight of 204.61 grams per mole, which has been consistently reported across multiple chemical databases and supplier specifications. The relatively compact molecular structure combined with the presence of multiple heteroatoms contributes to its distinctive physicochemical properties.

The elemental analysis confirms the molecular formula, with the presence of the chlorine substituent significantly influencing the compound's molecular weight compared to unsubstituted quinoline derivatives. The nitrogen content, representing 13.7 percent of the molecular weight, reflects the presence of both the quinoline nitrogen and the carbonitrile functional group, which are crucial for the compound's chemical behavior and potential biological activity.

Properties

IUPAC Name |

6-chloro-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZXBUZOSJRPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHClNO

Molecular Weight : 221.63 g/mol

The compound features a chloro group at the 6-position and a carbonitrile group at the 3-position of the quinoline structure. This unique substitution pattern contributes to its biological activity and reactivity in chemical synthesis.

Medicinal Chemistry

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile has been investigated for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, one study reported significant apoptosis in HeLa cells treated with the compound, characterized by increased reactive oxygen species levels and G2/M phase arrest.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its low minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

- Enzyme Inhibition : Research indicates that it acts as an inhibitor of acetylcholinesterase, which is crucial for neurotransmission. This property is particularly relevant for Alzheimer's disease research, where enhancing acetylcholine levels can improve cognitive function .

Material Science

The compound's unique chemical properties make it suitable for applications in material science:

- Corrosion Inhibition : Studies have explored the use of quinoline derivatives as corrosion inhibitors in acidic environments. The presence of the chloro group enhances its effectiveness in protecting metals from corrosion .

Synthetic Chemistry

This compound serves as a versatile building block for synthesizing more complex quinoline derivatives. Its reactivity allows for various modifications that can lead to new compounds with enhanced biological activities or novel properties .

Data Table: Biological Activities of this compound

| Activity Type | Findings |

|---|---|

| Anticancer | Induces apoptosis in HeLa cells; G2/M phase arrest observed |

| Antimicrobial | Effective against E. coli and Bacillus subtilis; low MIC values indicate strong activity |

| Enzyme Inhibition | Inhibits acetylcholinesterase; potential therapeutic applications in neurodegenerative diseases |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound on HeLa cells, treatment resulted in significant apoptosis through mitochondrial dysfunction and activation of caspases. The compound's ability to induce cell cycle arrest at the G2/M phase suggests its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against various bacterial strains, including E. coli and Bacillus subtilis. The results indicated that the compound exhibited low MIC values, highlighting its potential for development into an effective antimicrobial agent .

Case Study 3: Enzyme Inhibition

The inhibition of acetylcholinesterase by this compound was evaluated in vitro, showing promising results that could lead to therapeutic applications in neurodegenerative diseases like Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine .

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance neurotransmission .

Comparison with Similar Compounds

A. Structural Variations

- Ring System: Quinoline-based derivatives (e.g., this compound) exhibit extended π-conjugation compared to pyridine analogs (e.g., 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile), influencing electronic properties and binding affinity in drug design .

- Substituents: Electron-withdrawing groups (e.g., NO₂ in 6e) lower melting points (195–197°C) relative to chlorine-substituted derivatives (>250°C), likely due to reduced intermolecular hydrogen bonding .

Biological Activity

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- A chloro group at the 6-position,

- A carbonitrile group at the 3-position,

- A ketone functionality at the 2-position.

These structural attributes influence its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an acetylcholinesterase inhibitor , which prevents the breakdown of acetylcholine, leading to increased neurotransmission. This mechanism is crucial for enhancing cognitive functions and may have implications in treating Alzheimer's disease .

- Antimicrobial Activity : Similar quinoline derivatives have shown promise as inhibitors of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, suggesting that this compound may possess antibacterial properties .

- Antiviral Properties : Research indicates potential anti-HIV activity related to compounds within the same chemical class. The ability to inhibit integrase enzymes involved in viral replication pathways positions this compound as a candidate for further antiviral development .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies and Research Findings

Several studies have highlighted the biological potential of 6-Chloro-2-oxo-1,2-dihydroquinoline derivatives:

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential use in cancer therapy .

- Antimicrobial Studies : Compounds similar to 6-Chloro-2-oxo-1,2-dihydroquinoline have been evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains, showing moderate antibacterial activity that warrants further exploration .

- Docking Studies : Computational docking studies have been conducted to predict the binding affinity of 6-Chloro-2-oxo-1,2-dihydroquinoline derivatives with various biological targets. These studies help elucidate the compound's potential pharmacological effects and guide future drug design efforts .

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A representative approach involves:

- Cyclocondensation : Reacting substituted anilines with β-ketonitriles in the presence of acidic catalysts (e.g., acetic acid) under reflux conditions .

- Domino Reactions : Using Morita-Baylis-Hillman adducts to form the dihydroquinoline core, followed by nitrile introduction via nucleophilic substitution. Yields can reach 78–88% depending on substituents .

- Key Parameters : Temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., piperidine for base-mediated reactions).

Q. What analytical techniques are used to confirm its structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.5 ppm), NH proton (δ ~10.5 ppm, broad), and chloro-substituent splitting patterns .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and nitrile (C≡N, δ ~115 ppm) signals .

- Mass Spectrometry (MS) : ESI-MS or EI-MS to detect the molecular ion peak (e.g., [M+H]⁺ at m/z consistent with C₁₀H₆ClN₂O) .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C≡N (~2220 cm⁻¹) .

Q. How do solubility characteristics influence experimental design?

Methodological Answer:

- Solubility Profile : Limited solubility in water; highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in chlorinated solvents (CH₂Cl₂).

- Experimental Adjustments :

- Use DMSO for biological assays requiring aqueous compatibility.

- For recrystallization, employ ethanol/water mixtures or ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence reactivity and physical properties?

Methodological Answer: Substituents alter electronic and steric effects:

- Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity at C-3, enhancing nitrile reactivity in nucleophilic substitutions .

- Alkyl/Aryl Groups : Bulky groups (e.g., benzyl) reduce reaction yields due to steric hindrance during cyclization (e.g., 78% yield for hexyl vs. 88% for methyl substituents) .

| Substituent (R) | Yield (%) | Melting Point (°C) |

|---|---|---|

| Methyl (10a) | 88 | 187 |

| Hexyl (10b) | 78 | 110 |

| Benzyl (10d) | 80 | 165 |

Q. How to resolve contradictions in spectroscopic data between studies?

Methodological Answer:

- NMR Discrepancies :

- Check for tautomerism (e.g., keto-enol forms) affecting chemical shifts .

- Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on peak splitting .

- MS Variations : Ensure ionization mode consistency (e.g., ESI vs. EI) and purity of samples (HPLC >95%) .

- X-ray Crystallography : Use single-crystal data to validate bond angles/distances (e.g., C15—C20—C19: 120.03°) .

Q. What strategies optimize domino reactions to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to accelerate cyclization .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) to minimize side reactions.

- Workup Protocols :

- Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) for purification.

- Recrystallize from ethanol to remove unreacted precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.